Molecular Weight and Lipophilicity Differentiation from the 2-Cyclopropyl-6-methyl Analog
The target compound (MW 260.38, XLogP3 2.6) exhibits a molecular weight 26 Da lower and a predicted lipophilicity approximately 0.8–1.2 log units lower than the closest commercially available analog, 4-(4-cyclopentylpiperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine (CAS 2329288-08-4, MW 286.4, predicted XLogP3 ~3.4–3.8 based on the added cyclopropyl and methyl groups) [1]. The lower molecular weight and moderated lipophilicity place the target compound more favorably within established CNS drug-likeness parameters (MW ≤ 400, ClogP 1–4), which is relevant given the piperazinyl-pyrimidine class's demonstrated engagement with CNS targets including CCR4 and various kinases [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 260.38 g/mol; XLogP3 = 2.6 |
| Comparator Or Baseline | 4-(4-cyclopentylpiperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine: MW = 286.4 g/mol; XLogP3 estimated ~3.4–3.8 |
| Quantified Difference | ΔMW = -26.0 g/mol; ΔXLogP3 ≈ -0.8 to -1.2 log units (estimated) |
| Conditions | Computed properties; XLogP3 calculated by PubChem method (target) vs. structural estimation for analog |
Why This Matters
The significantly lower molecular weight and moderated lipophilicity of the target compound improve its alignment with lead-like and CNS drug-like property guidelines, potentially offering superior solubility and reduced non-specific binding relative to the heavier, more lipophilic 2-cyclopropyl-6-methyl analog during screening campaigns.
- [1] Kuujia.com. CAS No. 2324936-61-8 – 4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine. Computed properties: MW 260.38, XLogP3 2.6, TPSA 32.3 Ų. Accessed 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Review establishing CNS drug-likeness parameters: MW ≤ 400, ClogP 1–4, TPSA ≤ 60–70 Ų. View Source
